molecular formula C21H20Cl2N2O2S B2874668 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 921149-39-5

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2874668
CAS No.: 921149-39-5
M. Wt: 435.36
InChI Key: UUDJRFCKUVBEOK-UHFFFAOYSA-N
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Description

2-(3-((2,4-Dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic small molecule research compound designed for biochemical applications. Its structure integrates several pharmacologically significant motifs, suggesting potential for diverse mechanistic studies. The core of the molecule is a 1H-indole scaffold, a privileged structure in medicinal chemistry known to be associated with a wide range of biological activities. This indole core is functionalized at the 3-position with a (2,4-dichlorobenzyl)thio ether group, a modification that can influence the molecule's lipophilicity and binding affinity to specific biological targets. The 1-position of the indole is linked to a 1-morpholinoethanone moiety, which can serve as a key pharmacophore for molecular recognition. The combination of these features makes this compound a valuable tool for researchers exploring the structure-activity relationships of heterocyclic compounds. Indole derivatives are frequently investigated for their antimicrobial potential, including activity against pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the presence of the morpholine ring, a common component in bioactive molecules, suggests this compound could be of interest in studies targeting enzymatic pathways or in the development of protein kinase inhibitors . Researchers may utilize this chemical to probe novel mechanisms of action, particularly in areas such as anticancer, antimicrobial, or anti-biofilm research, where indole and triazole-containing analogs have shown significant promise . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2S/c22-16-6-5-15(18(23)11-16)14-28-20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDJRFCKUVBEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to a nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the dichlorobenzyl thioether.

The final step involves the reaction of the dichlorobenzyl thioether with morpholinoethanone under basic conditions to yield the target compound. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dichlorobenzyl thioether moiety may interact with cellular proteins, leading to the inhibition of key enzymes or signaling pathways. The indole ring is known to interact with various biological targets, including receptors and enzymes, which could contribute to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Aryl Substituent Sulfur Linkage Key Functional Groups Notable Properties/Applications Reference
2-(3-((2,4-Dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone (Target) Indole 2,4-Dichlorobenzyl Thioether Morpholinoethanone Hypothesized enhanced receptor binding
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indole 4-Chlorobenzyl Sulfonyl Morpholinoethanone Increased stability, potential kinase inhibition
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Indole Phenyl Sulfonyl Ethanone Lower molecular weight (299.34 g/mol)
2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Imidazothiazole 5,6-Dimethyl N/A Morpholinoethanone Heterocyclic diversity, solubility enhancement
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Triazole 2,4-Dimethoxyphenyl Thioether Acetic acid Ester derivatives studied for toxicity
1-(2,4-Dichlorobenzyl)-3-[...]-2,3-dihydro-1H-indol-2-one Indole 2,4-Dichlorobenzyl Thiazole Pyrazolyl-thiazole Antimicrobial activity, computational docking

Key Insights:

Aryl Substitution: The 2,4-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to mono-chlorinated (e.g., 4-chlorobenzyl in ) or methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl in ). This likely enhances binding affinity to hydrophobic targets but may increase toxicity . Sulfonyl vs. Thioether Linkages: Sulfonyl groups (e.g., in ) improve oxidative stability but reduce membrane permeability compared to thioethers. The target compound’s thioether may offer better metabolic flexibility .

Morpholinoethanone vs. Other Moieties: The morpholinoethanone group (shared with ) enhances solubility compared to simpler ethanone derivatives (e.g., ). This feature is critical for oral bioavailability in drug design.

Biological Activity :

  • Compounds with halogenated aromatic systems (e.g., ) often exhibit antimicrobial or kinase-inhibitory properties. The target compound’s dichlorobenzyl group may confer similar activity, though specific data are lacking.
  • Triazole-thioacetic acid derivatives () highlight the role of sulfur in modulating toxicity, suggesting the target compound’s thioether linkage could be optimized for safety.

Computational and Experimental Approaches

  • Toxicity Prediction : Tools like GUSAR-online (used for triazole derivatives in ) could predict the target compound’s acute toxicity based on QSAR models.
  • Structural Refinement : SHELX programs () and EXPO software () are widely used for crystallographic analysis, which may aid in confirming the target compound’s conformation.

Biological Activity

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that combines an indole moiety, a morpholine ring, and a dichlorobenzyl thioether group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19Cl2N3OSC_{17}H_{19}Cl_2N_3OS, with a molecular weight of approximately 392.32 g/mol. Its structure is instrumental in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the morpholine and thioether groups enhances its binding affinity and specificity towards various biological targets, potentially leading to inhibition or activation of cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar indole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole can effectively combat both gram-positive and gram-negative bacteria. The compound's thioether group may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The cytotoxicity can be attributed to its ability to induce apoptosis in cancer cells.

Cell Line IC50 (µM) Reference
MDA-MB-23115.5
HepG-212.3

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various indole derivatives, including the target compound. Results indicated that it exhibited comparable activity to standard antibiotics like Gentamycin and Ketoconazole against tested pathogens .
  • Cytotoxic Evaluation : A comparative analysis of the cytotoxic effects of the compound against standard chemotherapeutics revealed that it had superior activity in inducing cell death in liver cancer cells compared to cisplatin .

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